

CAS number for [D-Trp34]-Neuropeptide Y

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Compound of Interest

Compound Name: [D-Trp34]-Neuropeptide Y

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An In-Depth Technical Guide to [D-Trp34]-Neuropeptide Y

CAS Number: 153549-84-9

Introduction

[D-Trp34]-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This modified peptide is characterized by the substitution of L-Tryptophan with D-Tryptophan at position 34. This alteration confers high potency and selectivity as an agonist for the Neuropeptide Y receptor Y5 (Y5R).[1][2] The Y5 receptor is strongly implicated in the regulation of feeding behavior, and as such, [D-Trp34]-Neuropeptide Y is a critical tool for researchers investigating the physiological roles of this receptor, particularly in the context of appetite, obesity, and energy homeostasis.[2][3][4] This guide provides a comprehensive overview of the technical details, experimental protocols, and signaling pathways associated with [D-Trp34]-Neuropeptide Y.

Physicochemical Properties



Property	Value	Reference
CAS Number	153549-84-9	[1]
Molecular Formula	C196H289N55O56	
Molecular Weight	4311.77 g/mol	
Amino Acid Sequence	YPSKPDNPGEDAPAEDLARY YSALRHYINLITR(D-W)RY- NH2	
Solubility	Soluble to 0.20 mg/ml in 20% acetonitrile	
Storage	Store at -20°C	

Pharmacological Data

[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the NPY Y5 receptor. Its binding affinity (pKi) and functional potency (pEC50) have been characterized in various cell-based assays.

Table 1: Receptor Binding Affinity of [D-Trp34]-Neuropeptide Y

Receptor Subtype (Species)	Cell Line	pKi	Reference
hY1	СНО	6.49	[1]
hY2	СНО	5.43	[1]
hY4	СНО	7.08	[1]
hY5	СНО	7.53	[1]
rY1	СНО	6.55	[1]
rY2	СНО	5.95	[1]
rY4	СНО	6.85	[1]
rY5	СНО	7.41	[1]



h: human, r: rat

Table 2: Functional Potency of [D-Trp34]-Neuropeptide Y

Receptor Subtype (Species)	Cell Line	pEC50	Reference
rY1	СНО	6.44	[1]
rY2	СНО	<6	[1]
rY4	HEK-293	6.28	[1]
rY5	HEK-293	7.82	[1]

r: rat

Experimental Protocols Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity of **[D-Trp34]-Neuropeptide**Y to NPY receptors expressed in transfected cell lines.

Materials:

- HEK293 or CHO cells transfected with the desired NPY receptor subtype (e.g., Y5R).
- Cell culture medium and reagents.
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
- Radioligand (e.g., [125I]-Peptide YY).
- [D-Trp34]-Neuropeptide Y.
- Non-specific binding control (e.g., high concentration of unlabeled NPY).



- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - 1. Culture transfected cells to confluence.
 - 2. Harvest cells and homogenize in ice-cold membrane preparation buffer.
 - 3. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - 4. Centrifuge the supernatant at high speed to pellet the cell membranes.
 - 5. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
- Binding Assay:
 - 1. In a multi-well plate, add a constant amount of cell membrane preparation to each well.
 - 2. Add a constant concentration of the radioligand to each well.
 - Add increasing concentrations of [D-Trp34]-Neuropeptide Y to compete with the radioligand.
 - 4. For non-specific binding, add a high concentration of unlabeled NPY.
 - 5. Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
 - 6. Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - 7. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 - 8. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:



- 1. Calculate the specific binding by subtracting the non-specific binding from the total binding.
- 2. Plot the specific binding as a function of the logarithm of the competitor concentration.
- 3. Determine the IC50 value (the concentration of **[D-Trp34]-Neuropeptide Y** that inhibits 50% of the specific binding of the radioligand).
- 4. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Rodents

This protocol outlines a method to assess the orexigenic (appetite-stimulating) effects of **[D-Trp34]-Neuropeptide Y** following intracerebroventricular (ICV) administration in rats or mice.

Materials:

- Adult male rats or mice.
- Stereotaxic apparatus.
- Anesthetics (e.g., isoflurane, ketamine/xylazine).
- Surgical tools for cannulation.
- Guide cannula and dummy cannula.
- Injection cannula.
- [D-Trp34]-Neuropeptide Y dissolved in sterile saline.
- Vehicle control (sterile saline).
- Standard rodent chow.
- Metabolic cages for monitoring food intake.

Procedure:



• Surgical Cannulation:

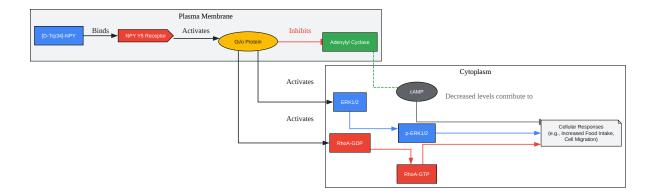
- 1. Anesthetize the animal and place it in the stereotaxic apparatus.
- 2. Make a midline incision on the scalp to expose the skull.
- 3. Drill a small hole in the skull at the coordinates corresponding to the lateral ventricle.
- 4. Implant a guide cannula into the lateral ventricle and secure it with dental cement.
- 5. Insert a dummy cannula to keep the guide cannula patent.
- 6. Allow the animal to recover from surgery for at least one week.
- Intracerebroventricular Injection:
 - 1. Gently restrain the animal and remove the dummy cannula.
 - 2. Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.
 - 3. Infuse a specific dose of **[D-Trp34]-Neuropeptide Y** (e.g., 8 or 16 μ g/rat) or vehicle over a short period (e.g., 1-2 minutes).[1]
 - 4. Leave the injection cannula in place for a minute to allow for diffusion before replacing the dummy cannula.
- Food Intake Measurement:
 - 1. Place the animal in a metabolic cage with a pre-weighed amount of food.
 - 2. Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after the injection.
 - 3. Account for any spillage by weighing the food debris at the bottom of the cage.
- Data Analysis:
 - 1. Calculate the cumulative food intake for each animal at each time point.



2. Compare the food intake between the **[D-Trp34]-Neuropeptide Y**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

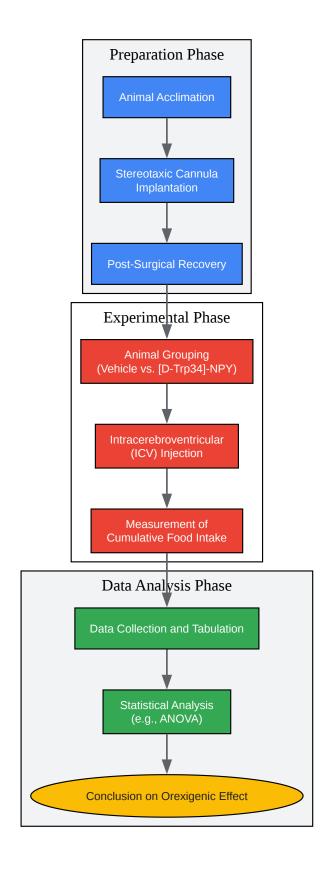
Activation of the NPY Y5 receptor by **[D-Trp34]-Neuropeptide Y** initiates a cascade of intracellular signaling events. The Y5 receptor is primarily coupled to the Gi family of G-proteins.[5]



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Caption: NPY Y5 Receptor Signaling Pathway.





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Caption: Experimental Workflow for In Vivo Food Intake Study.



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